molecular formula C16H16FNO2 B5753324 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B5753324
M. Wt: 273.30 g/mol
InChI Key: PHMMWQGWNRWTNJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is a chemical compound with the molecular formula C16H16FNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, particularly those related to the gastrointestinal system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to act as an agonist at 5-HT4 serotonin receptors, which are involved in regulating gastrointestinal motility. By stimulating these receptors, the compound enhances the release of acetylcholine, leading to increased gastrointestinal motility and improved digestive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific interaction with 5-HT4 receptors and its potential therapeutic applications in gastrointestinal disorders. Its chemical structure allows for selective targeting of these receptors, making it a valuable compound for research and development in the field of gastroenterology .

Properties

IUPAC Name

2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMMWQGWNRWTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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